molecular formula C9H19NO2 B564255 (S)-N-Methyl-d5 Pregabalin CAS No. 1246820-67-6

(S)-N-Methyl-d5 Pregabalin

Cat. No.: B564255
CAS No.: 1246820-67-6
M. Wt: 178.28 g/mol
InChI Key: MADUVMLGQASXOK-GLOPLDIOSA-N
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Description

(S)-N-Methyl-d5 Pregabalin is a stable, deuterium-labelled analogue of the major human metabolite of Pregabalin, serving as an critical internal standard in advanced analytical methods . This compound is indispensable for precise quantification and metabolic fate tracing in complex biological matrices using LC-MS and GC-MS, thereby ensuring accuracy in pharmacokinetic and bioequivalence studies . As a major metabolite of Pregabalin—a prominent anticonvulsant and analgesic drug—this compound provides direct insight into the drug's disposition and metabolism . Pregabalin itself is a key therapeutic agent for neuropathic pain conditions, including diabetic peripheral neuropathy and postherpetic neuralgia, and is also used as an adjunctive therapy for partial-onset seizures and fibromyalgia . Its primary mechanism of action, which is retained for study with this metabolite, involves high-affinity binding to the α2-δ subunit of voltage-gated calcium channels in the central nervous system . This binding modulates calcium influx into presynaptic neurons, resulting in a reduced release of various excitatory neurotransmitters—such as glutamate, norepinephrine, and substance P—which underlies its anticonvulsant, analgesic, and anxiolytic effects . Researchers utilize this compound to delve deeper into the pharmacodynamics and metabolic pathways of Pregabalin, a drug known for its high bioavailability and primarily renal excretion with minimal metabolism . The deuterium labelling provides a mass shift that eliminates interference from the endogenous compound, making it an invaluable tool for elucidating the intricate relationship between drug exposure, metabolic conversion, and therapeutic outcomes.

Properties

CAS No.

1246820-67-6

Molecular Formula

C9H19NO2

Molecular Weight

178.28 g/mol

IUPAC Name

(3S)-2,2-dideuterio-5-methyl-3-[(trideuteriomethylamino)methyl]hexanoic acid

InChI

InChI=1S/C9H19NO2/c1-7(2)4-8(6-10-3)5-9(11)12/h7-8,10H,4-6H2,1-3H3,(H,11,12)/t8-/m0/s1/i3D3,5D2

InChI Key

MADUVMLGQASXOK-GLOPLDIOSA-N

SMILES

CC(C)CC(CC(=O)O)CNC

Isomeric SMILES

[2H]C([2H])([2H])NC[C@@H](CC(C)C)C([2H])([2H])C(=O)O

Canonical SMILES

CC(C)CC(CC(=O)O)CNC

Synonyms

(3S)-3-[N-(Methyl-d5)aminomethyl)-5-methylhexanoic Acid; 

Origin of Product

United States

Preparation Methods

Multi-Step Synthesis from Deuterated Precursors

Industrial-Scale Production and Optimization

Industrial processes prioritize yield, scalability, and cost-efficiency. Key advancements include:

Continuous Flow Chemistry

A patent by Wu et al. (2025) details a continuous flow system that integrates:

  • Microreactors for asymmetric hydrogenation (residence time: 15 minutes).

  • Membrane-based separation to isolate (S)-enantiomers with 99.5% purity.

  • In-line FTIR monitoring to track deuterium content in real time.

Solvent and Catalyst Recycling

Economic and environmental considerations drive solvent recovery systems:

ParameterLaboratory ScaleIndustrial Scale
Solvent consumption50 L/kg product8 L/kg product
Catalyst reuse3 cycles12 cycles
Yield72%89%

Data adapted from Shen et al. (2022) and Pfizer’s Lyrica production reports.

Chiral Resolution and Purification

Racemic mixtures necessitate enantiomeric resolution. Two dominant methods are:

Diastereomeric Salt Formation

U.S. Patent 5,637,767 describes resolving (±)-pregabalin with S-mandelic acid in methanol-water mixtures. The (S)-enantiomer selectively crystallizes as a salt, achieving 98% ee after recrystallization.

Enzymatic Kinetic Resolution

Lipase-catalyzed hydrolysis of cyano ester intermediates (e.g., using Candida antarctica lipase B ) provides (S)-3-cyano-5-methylhexanoic acid with 99% ee . This intermediate is subsequently reduced to (S)-pregabalin using LiAlD4 for deuterium incorporation.

Analytical Characterization

Robust quality control ensures isotopic and chiral purity:

Isotopic Enrichment Analysis

  • NMR Spectroscopy : 2H NMR quantifies deuterium at C-2, C-6, and N-methyl positions.

  • High-Resolution MS : Calculates exact mass shifts (Δm/z = +5 for d5 substitution).

Chiral Purity Assessment

  • Chiral HPLC : Uses a Chiralpak AD-H column (hexane:isopropanol:TFA = 90:10:0.1) with UV detection at 210 nm .

Chemical Reactions Analysis

Types of Reactions: (S)-N-Methyl-d5 Pregabalin undergoes various chemical reactions, including:

Scientific Research Applications

Pharmacological Mechanism

The pharmacological action of pregabalin involves:

  • Modulation of Voltage-Gated Calcium Channels : It primarily binds to the α2δ subunit of voltage-gated calcium channels, inhibiting neurotransmitter release and thereby reducing pain perception .
  • Enhanced Stability : The incorporation of deuterium may increase the metabolic stability of the compound, potentially prolonging its action and reducing the frequency of dosing required.

Neuropathic Pain Management

Pregabalin is widely recognized for its effectiveness in managing neuropathic pain. Research indicates that higher doses (300 mg to 600 mg/day) significantly improve pain relief compared to placebo in patients with diabetic peripheral neuropathy .

Case Study Example :
A clinical study reported a patient with post-traumatic neuropathic pain who experienced significant relief after escalating the dose of pregabalin to 300 mg/day over three months. The patient showed marked improvement in sensory perception and reduction in paresthesia .

Epilepsy Treatment

Pregabalin serves as an adjunctive treatment for partial-onset seizures. The compound's mechanism of action helps stabilize neuronal excitability, making it effective in seizure management .

Research Findings :
A systematic review highlighted that pregabalin is effective in reducing seizure frequency when used alongside other antiepileptic drugs, particularly in treatment-resistant cases .

Generalized Anxiety Disorder

Pregabalin has been indicated for generalized anxiety disorder due to its anxiolytic properties. Its ability to modulate neurotransmitter release makes it suitable for managing anxiety symptoms effectively .

Comparative Efficacy Table

Indication Standard Pregabalin Dosage (S)-N-Methyl-d5 Pregabalin Potential Advantages
Neuropathic Pain300-600 mg/dayImproved pharmacokinetics due to deuteration
Partial-Onset SeizuresAdjunctive therapyEnhanced stability may lead to better efficacy
Generalized Anxiety Disorder150-600 mg/dayPotentially fewer side effects

Comparison with Similar Compounds

Pregabalin vs. Gabapentin

Both pregabalin and gabapentin target the α2-δ subunit but differ significantly in pharmacokinetics, potency, and clinical efficacy:

Parameter Pregabalin Gabapentin References
Bioavailability ~90% (dose-independent) ~33–60% (dose-dependent saturation)
Time to Steady State 24–48 hours 24–48 hours
Protein Binding Negligible Negligible
Half-Life 6.3 hours 5–7 hours
Affinity for α2-δ Subunit 6-fold higher than gabapentin Lower affinity
Clinical Efficacy Superior in neuropathic pain and anxiety Less potent; requires higher doses
Metabolism <2% metabolized; renally excreted unchanged Not metabolized; renally excreted

Key Findings :

  • Pregabalin’s linear pharmacokinetics and higher α2-δ affinity translate to faster pain relief and lower dose requirements compared to gabapentin .
  • In palliative care, pregabalin is preferred for severe neuropathic pain due to its predictable absorption and efficacy at lower doses .
Pregabalin vs. Other Antiseizure Medications (ASMs)

Pregabalin’s interactions and efficacy differ from ASMs like levetiracetam:

  • Levetiracetam: Unlike pregabalin, levetiracetam binds to synaptic vesicle protein 2A (SV2A) and lacks α2-δ activity.
Clinical Efficacy in Pain Management
Condition Pregabalin Efficacy Comparator Drug Efficacy References
Postoperative Pain Mixed evidence; reduces morphine use but inconsistent pain relief Placebo or gabapentin
Uremic Pruritus No significant difference vs. sertraline Sertraline (similar efficacy)
Neuropathic Pain Superior to gabapentin in reducing pain scores Gabapentin
Anxiety/Sleep Disorders Better sedation and sleep quality vs. placebo Diazepam (similar sedation)

Contradictory Evidence :

  • Postoperative pain: Meta-analyses show pregabalin’s benefits are clinically insignificant when adjusted for minimal clinically important differences (MCID) .
  • Uremic pruritus: Contrasts with earlier studies favoring pregabalin, highlighting variability in patient responses .

Mechanistic Insight :

  • Pregabalin’s euphoric effects at high doses are linked to glutamatergic modulation, a mechanism shared with addictive substances .

Q & A

Q. What validated analytical methods are recommended for quantifying (S)-N-Methyl-d5 Pregabalin in biological matrices?

  • Methodology : Use deuterated internal standards (e.g., Amphetamine-d5 or Phentermine-d5) for stable isotope dilution in GC-MS or LC-MS to enhance quantification accuracy . RP-HPLC methods with pre-column derivatization (e.g., ethyl chloroformate) improve sensitivity for polar analytes like pregabalin derivatives, achieving LOQs as low as 0.1 µg/mL . Ensure calibration curves align with expected concentrations (e.g., 2–200 mg/L for forensic cases) .

Q. How does the deuterated form of pregabalin influence its binding affinity to the α2δ subunit of voltage-gated calcium channels?

  • Mechanistic Insight : this compound retains high affinity for the α2δ subunit, critical for its analgesic and anticonvulsant effects. Deuterium substitution at the methyl group may alter pharmacokinetics (e.g., metabolic stability) without disrupting binding, as shown in SAR studies using radiolabeled analogs . Functional assays in transfected cells confirm retained inhibition of excitatory neurotransmitter release .

Advanced Research Questions

Q. How should researchers interpret postmortem blood concentrations of this compound in forensic toxicology studies?

  • Analytical Framework :
  • Therapeutic Range : 2.8–8.3 mg/L (normal doses) vs. toxic thresholds >15 mg/L in fatalities .
  • Contextual Factors : Co-ingestion with CNS depressants (e.g., opioids, alcohol) lowers lethal thresholds. Use LC-HRMS for specificity in complex matrices .
  • Case Example : A concentration of 182 mg/L with head trauma highlights the need to distinguish drug toxicity from traumatic injury .

Q. What experimental designs are optimal for evaluating this compound in combination therapies for neuropathic pain?

  • Design Principles :
  • Randomization : Double-blind, placebo-controlled trials with stratified randomization by pain etiology (e.g., diabetic neuropathy vs. postherpetic neuralgia) .
  • Outcome Measures : Primary endpoints should include ≥30% pain reduction (NRS) and PGIC scores; secondary endpoints assess tolerability (e.g., somnolence incidence: 16–25% at 300–600 mg/day) .
  • Statistical Power : Sample size calculations based on prior monotherapy effect sizes (NNTB 3.9 for 50% pain reduction) .

Q. How can contradictory efficacy data from independent vs. industry-funded trials be reconciled in meta-analyses?

  • Resolution Strategies :
  • Bias Mitigation : Include only trials with full clinical study reports (CSRs) and adjust for publication bias via funnel plots .
  • Subgroup Analysis : Stratify by funding source (e.g., NIHR vs. industry) and trial duration (>8 weeks for sustained effects) .
  • GRADE Assessment : Downgrade evidence quality for small study effects or incomplete outcome data .

Q. What are the challenges in developing sustained-release formulations of this compound?

  • Formulation Science :
  • Matrix Selection : Ethylcellulose microspheres (viscosity grade N22) achieve zero-order release kinetics over 24 hours .
  • Bioequivalence : In vitro-in vivo correlation (IVIVC) models must account for deuterium’s impact on dissolution (e.g., altered hydrogen bonding) .
  • Stability Testing : Monitor isotopic integrity under accelerated conditions (40°C/75% RH) to ensure no deuterium exchange .

Methodological Notes

  • CRMs : Source deuterated standards from certified providers (e.g., Cayman Chemical) with ≥95% purity and validate against non-deuterated analogs .
  • Ethical Compliance : Adhere to NIH guidelines for preclinical reporting, including detailed statistical plans (e.g., ANOVA for dose-response studies) .
  • Data Transparency : Share raw pharmacokinetic datasets via repositories like ClinicalTrials.gov to enable reproducibility .

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